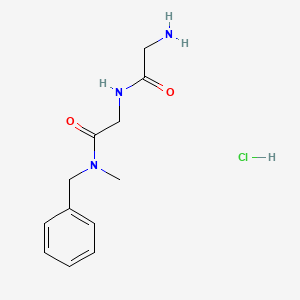

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

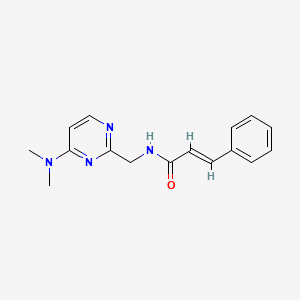

The compound “2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry, as it is found in proteins. The benzyl group (C6H5CH2-) is a common substituent in organic chemistry with various applications in medicine and materials science .

Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. In general, amides can participate in various reactions, including hydrolysis, reduction, and reactions with organolithium reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Amides generally have high boiling points due to their ability to form hydrogen bonds. They are usually soluble in polar solvents .Aplicaciones Científicas De Investigación

1. Anticonvulsant Properties

Studies have revealed the anticonvulsant activities of compounds structurally similar to 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide and its derivatives have shown significant anticonvulsant effects, comparable to phenytoin, a well-known antiepileptic drug (Camerman et al., 2005). Similarly, a series of functionalized alpha-heteroatom substituted derivatives of 2-acetamido-N-benzyl-2-methylacetamide exhibited potent anticonvulsant activity in various tests (Kohn et al., 1991).

2. Local Anesthetic Activity

Research indicates that some derivatives of 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride, specifically 2-(N-substituted or N, N-disubstituted aminoacetamido)-4-aryl thiazoles, have been synthesized and demonstrated local anesthetic activity, with some being almost twice as potent as procaine-HCl in onset of anesthesia (Lakhan & Singh, 1984).

3. Pharmacological Insights

The compound and its analogs have been used to gain insights into the pharmacological mechanisms of various drugs. For instance, an acridone derivative, 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride, was used in metabolomic studies to understand its antitumor mechanism, providing new insights into the mechanistic studies of antitumor drugs (Wang et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-[2-[benzyl(methyl)amino]-2-oxoethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-15(9-10-5-3-2-4-6-10)12(17)8-14-11(16)7-13;/h2-6H,7-9,13H2,1H3,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPVXEGDAXPCGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CNC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)

![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)

![2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2419591.png)

![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)

![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2419600.png)

![3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride](/img/structure/B2419601.png)

![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2419604.png)